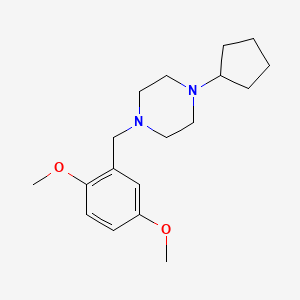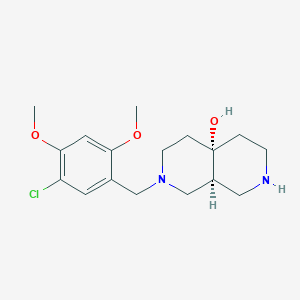
N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide, often involves the reaction of suitable phenylmethanesulfonamide precursors with halogenating agents. These reactions can produce various substituted sulfonamides, depending on the reactants and conditions used. For instance, the reaction of trifluoromethanesulfonamide with allyl bromide can lead to derivatives that are further modified through bromination and dehydrobromination reactions (Shainyan, Danilevich, & Ushakov, 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various groups. These structures are often stabilized by intramolecular hydrogen bonds and exhibit specific geometric parameters such as bond lengths and angles that are crucial for their reactivity and interaction with biological targets. Crystallographic studies provide detailed insights into these structural features (Gomes et al., 1993).
Chemical Reactions and Properties
Sulfonamides, including this compound, participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include bromination/dehydrobromination, cyclopropanation, and cross-coupling reactions, which can be exploited to introduce various functional groups and modify the molecular structure for specific applications (Shainyan, Danilevich, & Ushakov, 2016); (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEFUFXUMIAOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)

![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)


![4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5634792.png)
![methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5634809.png)
![1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5634814.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634815.png)